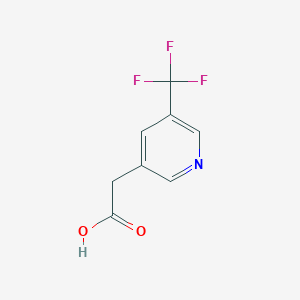
3-(Trifluoromethyl)pyridine-5-acetic acid
Vue d'ensemble
Description
3-(Trifluoromethyl)pyridine-5-acetic acid is a chemical compound that is used as an intermediate in the synthesis of various other compounds . It is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)pyridine-5-acetic acid involves a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical . A new metal-free method for the rapid, productive, and scalable preparation of 3-trifluoromethyl pyrroles has been developed. It is based on the electrophilic nature of the double bond of β-CF3-1,3-enynamides due to the electron-withdrawing characteristics of the trifluoromethyl groups and the strong nucleophilic nature of alkyl primary amines .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)pyridine-5-acetic acid is characterized by the presence of a pyridine ring with a trifluoromethyl group attached to the 3-position . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involving 3-(Trifluoromethyl)pyridine-5-acetic acid are characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The reactions at large scale and in flow are also reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)pyridine-5-acetic acid are influenced by the presence of the trifluoromethyl group and the pyridine ring . The HNTP matrix exhibits excellent characteristics, including strong ultraviolet absorption, μm-scale matrix crystals, high chemical stability, low background ion interference, and high metabolite ionization efficiency .Applications De Recherche Scientifique
Synthesis of Novel Derivatives
- 3-(Trifluoromethyl)pyridine-5-acetic acid derivatives are synthesized via a one-pot reaction involving 3-(polyfluoroacyl)chromones, active methylene compounds, and ammonium acetate. This process leads to the creation of novel compounds like 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamides and ethyl 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinates (Sosnovskikh, Irgashev, & Kodess, 2008).
Anodic Reactions in Electrochemistry
- In electro-organic reactions, the trifluoromethylation of pyridine showcases different efficiencies and positional selectivities in the nuclear substitution process. This is evaluated through electrolyses of solutions like acetic and trifluoroacetic acids in aqueous pyridine, demonstrating the potential application in electrochemistry (Utley & Holman, 1976).
Chemical Synthesis Intermediates
- 3-(Trifluoromethyl)pyridine-5-acetic acid derivatives are used as intermediates in the synthesis of various chemical compounds, such as COMT inhibitors. This highlights their role in the manufacture of complex molecules (Kiss, Ferreira, & Learmonth, 2008).
Crystallographic Analysis
- Crystal structure studies of derivatives like 5-(trifluoromethyl)picolinic acid monohydrate reveal intricate hydrogen-bonding networks. Such studies are crucial for understanding molecular interactions and designing new materials (Ye & Tanski, 2020).
Antimicrobial Research
- Pyrazolo[3,4-b]pyridines bearing trifluoromethyl moieties, related to 3-(Trifluoromethyl)pyridine-5-acetic acid, have been synthesized and evaluated for their antibacterial and antifungal activities. This research opens up potential applications in developing new antimicrobial agents (Chandak et al., 2013).
Safety And Hazards
3-(Trifluoromethyl)pyridine-5-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Orientations Futures
The future directions for the use of 3-(Trifluoromethyl)pyridine-5-acetic acid and its derivatives are expected to involve many novel applications in the agrochemical and pharmaceutical industries . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-1-5(2-7(13)14)3-12-4-6/h1,3-4H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEMAIMWZJRTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694927 | |
| Record name | [5-(Trifluoromethyl)pyridin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine-5-acetic acid | |
CAS RN |
1000516-17-5 | |
| Record name | [5-(Trifluoromethyl)pyridin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



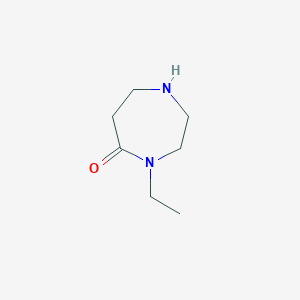
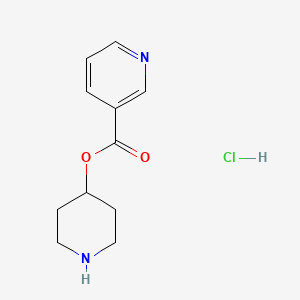
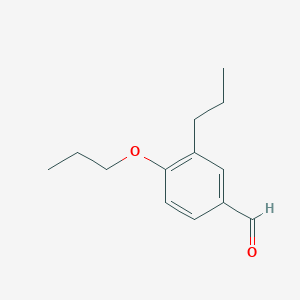
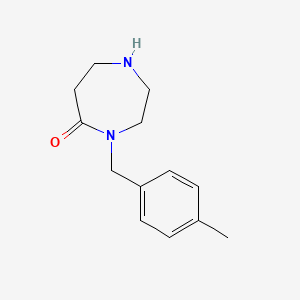
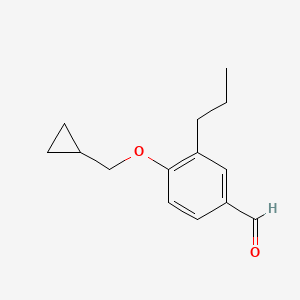
![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)
![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)
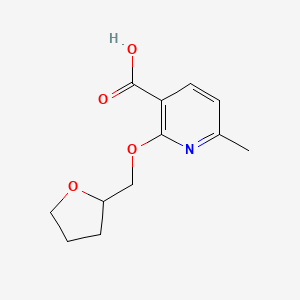
![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)
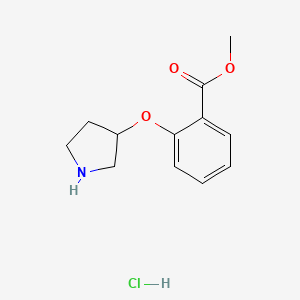
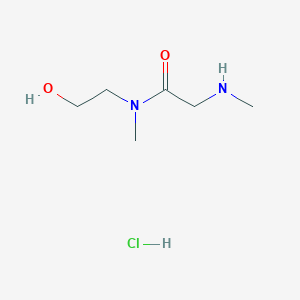
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)